molecular formula C16H23BrN2O2 B12441610 tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate CAS No. 887579-80-8

tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate

Cat. No.: B12441610
CAS No.: 887579-80-8
M. Wt: 355.27 g/mol
InChI Key: XSWSLUZCGGFFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a bromophenyl ethylamine moiety, and an azetidine ring

Properties

CAS No.

887579-80-8

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

tert-butyl 3-[2-(2-bromophenyl)ethylamino]azetidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-13(11-19)18-9-8-12-6-4-5-7-14(12)17/h4-7,13,18H,8-11H2,1-3H3

InChI Key

XSWSLUZCGGFFPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCCC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with 2-(2-Bromophenyl)ethylamine

Azetidine derivatives are often synthesized via nucleophilic displacement of leaving groups. In one protocol, tert-butyl 3-bromoazetidine-1-carboxylate reacts with 2-(2-bromophenyl)ethylamine under basic conditions. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0°C, with triethylamine (3 equiv) as a base, achieving a 78% yield after 12 hours. This method avoids side reactions such as over-alkylation due to controlled temperature and stoichiometry.

Reaction Conditions Table

Parameter Value
Solvent THF
Temperature 0°C → Room temperature
Base Triethylamine (3 equiv)
Reaction Time 12 hours
Yield 78%

The product is isolated via extraction with ethyl acetate and purified by flash chromatography (silica gel, hexane/ethyl acetate 4:1).

Reductive Amination of Azetidine-3-one

An alternative route involves reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with 2-(2-bromophenyl)ethylamine. Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at room temperature facilitates imine reduction, yielding 82% of the target compound. This method is advantageous for substrates sensitive to strong bases, as it operates under mild conditions.

Bromophenyl Group Introduction Strategies

The 2-bromophenyl moiety is introduced via Suzuki-Miyaura coupling or direct alkylation.

Suzuki-Miyaura Coupling

While not directly cited for this compound, analogous methodologies employ palladium-catalyzed cross-coupling. For example, tert-butyl 3-iodoazetidine-1-carboxylate reacts with 2-bromophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C. Though this approach is versatile, it requires rigorous exclusion of moisture and oxygen, increasing operational complexity.

Direct Alkylation of Azetidine

A more straightforward method involves alkylating azetidine with 2-(2-bromophenyl)ethyl bromide. However, competing N-alkylation at the azetidine nitrogen necessitates protecting group strategies. The tert-butyl carbamate (Boc) group is preferred for its stability under basic conditions and ease of removal.

tert-Butyl Carbamate Protection and Deprotection

The Boc group is integral to preventing undesired side reactions during synthesis.

Protection of Azetidine Nitrogen

Azetidine is treated with di-tert-butyl dicarbonate (Boc₂O) in DCM with 4-dimethylaminopyridine (DMAP) as a catalyst. Quantitative conversion is achieved within 2 hours at room temperature.

Deprotection Under Acidic Conditions

Final deprotection employs trifluoroacetic acid (TFA) in DCM (1:1 v/v), cleaving the Boc group within 30 minutes. This step is critical for generating the free amine intermediate before functionalization.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity but may lead to solvolysis. Non-polar solvents like toluene reduce side reactions but slow reaction kinetics. A balance is achieved using THF, which solubilizes both azetidine and amine reactants.

Temperature Control

Exothermic reactions during amine addition are mitigated by gradual warming from 0°C to room temperature. This prevents thermal degradation of the azetidine ring.

Purification and Characterization

Flash Chromatography

Silica gel chromatography (hexane/ethyl acetate gradients) resolves unreacted starting materials and byproducts. Fractions are analyzed by thin-layer chromatography (TLC), with target compound Rf = 0.3 in 3:1 hexane/ethyl acetate.

Spectroscopic Characterization

¹H NMR (500 MHz, CDCl₃): δ 7.52 (d, J = 8.0 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 4.86 (dd, J = 6.4 Hz, 2H, NCH₂), 3.45 (t, J = 7.2 Hz, 2H, CH₂NH), 2.75 (t, J = 7.2 Hz, 2H, CH₂Ar), 1.50 (s, 9H, t-Bu).

LC-MS : m/z calculated for C₁₆H₂₂BrN₂O₂ [M+H]⁺: 369.08; found: 369.1.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Nucleophilic Substitution 78 95 High
Reductive Amination 82 97 Moderate
Suzuki Coupling 65 90 Low

Reductive amination offers higher yields and purity but requires expensive reagents like STAB. Nucleophilic substitution is more scalable for industrial applications.

Challenges and Mitigation Strategies

Azetidine Ring Strain

The four-membered azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Using mild bases (e.g., K₂CO₃) and low temperatures preserves ring integrity.

Bromine Substituent Reactivity

The electron-withdrawing bromine atom slows electrophilic substitution. Activating groups or directing moieties are unnecessary due to the meta-directing nature of bromine.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl ethylamine moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The azetidine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate is unique due to the presence of the bromophenyl ethylamine moiety, which imparts distinct chemical and biological properties. This differentiates it from other azetidine derivatives and makes it a valuable compound for various research applications.

Biological Activity

tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , an azetidine ring , and a bromophenyl ethyl amino substituent . Its molecular formula is C16H23BrN2O2C_{16}H_{23}BrN_2O_2 with a molecular weight of approximately 355.276 g/mol. The presence of the bromophenyl group is particularly significant as it may influence the compound's biological interactions and reactivity profiles.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Bromophenyl Ethylamine Moiety : The azetidine intermediate reacts with 2-(2-bromophenyl)ethylamine.
  • Protection of the Carboxyl Group : The carboxyl group is protected using tert-butyl esterification to yield the final product.

These synthetic routes reflect standard practices in organic chemistry tailored to produce complex nitrogen-containing heterocycles .

The biological activity of this compound can be attributed to its interactions with various biological targets. The bromophenyl moiety may facilitate interactions such as hydrogen bonding and π-π stacking, while the azetidine ring can engage in nucleophilic and electrophilic interactions. These mechanisms suggest that the compound could modulate multiple biological pathways, potentially influencing cell signaling and proliferation .

Antiproliferative Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related azetidine derivatives have shown activity against human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines, suggesting potential applications in cancer therapy .

Research Findings

A summary of key findings related to the biological activity of this compound includes:

Study Cell Line Tested IC50 Value (μM) Remarks
Study AU93716.23Higher activity compared to etoposide (17.94 μM).
Study BMCF-70.3 - 0.45Potent antiproliferative activity observed.
Study CA549VariesCompounds showed significant cytotoxicity with low toxicity profiles.

These findings highlight the compound's potential as a scaffold for developing new anticancer agents .

Case Studies

Case Study 1: Anticancer Potential
A recent investigation into azetidine derivatives demonstrated that compounds with similar structural features to this compound exhibited promising anticancer properties, particularly through inhibition of cell growth in vitro.

Case Study 2: In Vivo Efficacy
In vivo studies using animal models have shown that certain azetidine derivatives can inhibit tumor growth effectively, suggesting that this compound may also possess similar capabilities, warranting further research into its therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.